Mofebutazone
Overview
Description
Scientific Research Applications
Mofebutazone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying drug interactions and stability.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used in the treatment of conditions like arthritis and other inflammatory disorders.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.
Mechanism of Action
Target of Action
Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that contribute significantly to inflammation and pain .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition reduces the production of prostaglandins, thereby decreasing the levels of these inflammatory mediators . As a result, symptoms of pain, swelling, and stiffness associated with various inflammatory conditions are alleviated .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzyme, this compound prevents the conversion of arachidonic acid to prostaglandins . This action disrupts the signaling cascade that leads to inflammation and pain.
Pharmacokinetics
Like other nsaids, this compound is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins, this compound decreases the inflammatory response at the cellular level, leading to a reduction in the symptoms of inflammation such as pain, redness, heat, and swelling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, factors such as diet, lifestyle, co-administration of other drugs, and individual genetic variations can affect the drug’s pharmacokinetics and pharmacodynamics . .
Biochemical Analysis
Biochemical Properties
Mofebutazone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to plasma albumin, which is a key protein in the blood that helps transport various substances . This compound competes with other drugs for binding sites on albumin, which can influence the pharmacokinetics of these drugs . Additionally, it interacts with enzymes involved in the metabolism of arachidonic acid, thereby inhibiting the synthesis of prostaglandins and reducing inflammation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins . This inhibition leads to reduced inflammation and pain. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes involved in these processes . The drug’s anti-inflammatory properties help in reducing the symptoms of joint and muscular pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the COX enzymes, specifically COX-1 and COX-2, inhibiting their activity and thus reducing the synthesis of prostaglandins . This inhibition leads to decreased inflammation and pain. Additionally, this compound competes with other drugs for binding sites on plasma albumin, which can affect the pharmacokinetics and efficacy of these drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature and storage conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression . The drug’s stability and degradation must be carefully monitored to ensure its efficacy and safety in laboratory experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal ulceration and renal toxicity have been observed . The threshold effects and toxicities must be carefully considered when determining the appropriate dosage for animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the metabolism of arachidonic acid . It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the synthesis of prostaglandins . This inhibition affects the metabolic flux and levels of metabolites involved in the inflammatory response . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing adverse effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding to plasma albumin . This binding helps in the efficient transport of the drug to various tissues where it exerts its therapeutic effects . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells . Proper understanding of the transport and distribution mechanisms is essential for optimizing the drug’s efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in the inflammatory response . The drug’s activity and function are influenced by its localization within specific cellular compartments . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its therapeutic efficacy . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mofebutazone involves the reaction of phenylhydrazine with butyl acetoacetate to form the intermediate compound, which is then cyclized to produce this compound. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques helps in maintaining consistency in production.
Chemical Reactions Analysis
Types of Reactions
Mofebutazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar pharmacological effects.
Nabumetone: An NSAID that is structurally different but shares similar therapeutic uses.
Uniqueness of Mofebutazone
This compound is unique in its specific binding affinity to plasma albumin and its competitive interaction with other drugs. This property makes it particularly useful in certain therapeutic contexts where drug interactions need to be carefully managed .
Properties
IUPAC Name |
4-butyl-1-phenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJLIXKJWXUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41468-34-2 (hydrochloride salt) | |
Record name | Mofebutazone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023331 | |
Record name | Mofebutazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-63-1 | |
Record name | Mofebutazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mofebutazone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mofebutazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mofebutazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mofebutazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mofebutazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MOFEBUTAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPW36WUI5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does mofebutazone influence leukotriene production?
A1: Research suggests that this compound, at specific concentrations, might indirectly increase the production of leukotrienes, particularly leukotriene C4 (LTC4) []. This increase is thought to be a consequence of its inhibitory effect on COX. As COX activity is reduced, more arachidonic acid becomes available for conversion into leukotrienes through the lipoxygenase pathway. The significance of this increased LTC4 production in the context of this compound's overall pharmacological effects requires further investigation.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol.
Q3: Is there spectroscopic data available that confirms the structure of this compound?
A3: Yes, various spectroscopic techniques have been employed to characterize this compound. Solid-state 13C nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the chemical environment of the carbon atoms within the molecule []. These findings, when correlated with X-ray crystallographic data, offer a comprehensive understanding of this compound's solid-state structure. Further analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the identification and quantification of this compound and its metabolites in biological samples []. These analytical methods are crucial for pharmacokinetic studies and drug monitoring.
Q4: What is the half-life of this compound in the body?
A4: this compound exhibits a relatively short half-life of approximately 1.9 hours in plasma [, ]. This is considerably shorter than its structural analog, phenylbutazone, which has a reported half-life ranging from 54 to 99 hours []. This rapid elimination contributes to a lower risk of accumulation in the body, even with repeated administration.
Q5: How is this compound metabolized and eliminated?
A5: this compound undergoes extensive metabolism primarily in the liver. It's mainly glucuronidated, forming water-soluble conjugates that are readily excreted in the urine []. This metabolic pathway contributes significantly to its rapid clearance from the body. Studies using radiolabeled this compound in rats have confirmed its distribution to various organs, with the highest concentrations found in the liver and kidneys, signifying their role in this compound's metabolism and elimination [].
Q6: Does this compound accumulate in synovial fluid?
A6: Research indicates that this compound exhibits a longer half-life in synovial fluid, approximately 7.7 hours, compared to its half-life in plasma []. This prolonged presence in the synovial fluid suggests a potential for localized therapeutic effects within the joints, a desirable characteristic for drugs targeting inflammatory conditions like arthritis.
Q7: What is the general safety profile of this compound?
A7: While this compound is generally well-tolerated, it's essential to acknowledge its potential for side effects, particularly gastrointestinal issues. Studies in ponies indicated that this compound administration could lead to gastric ulcers, although the occurrence rate was not significantly different from the control group []. Like many NSAIDs, this compound can interfere with the stomach's protective mechanisms, potentially increasing the risk of ulcer development. Further research, particularly in humans, is needed to fully understand the risk factors and mechanisms behind these potential adverse effects.
Q8: Are there specific patient populations where this compound use should be approached with caution?
A8: While this compound was generally well-tolerated in a small study involving asthmatic patients [], its use in individuals with pre-existing respiratory conditions, especially aspirin-sensitive asthma, requires careful consideration. NSAIDs, in general, can trigger bronchospasm in susceptible individuals, possibly due to their influence on leukotriene pathways. A thorough assessment of individual risk factors is crucial before prescribing this compound to such patients.
Q9: What analytical techniques are employed to study this compound?
A9: A range of analytical techniques has been crucial in advancing our understanding of this compound. Early studies utilized radiolabeled [4-14C]this compound to track its absorption, distribution, metabolism, and excretion in animal models [, , ]. These studies provided valuable insights into the drug's pharmacokinetic profile. In vitro studies often employ cell culture models, such as mouse peritoneal macrophages, to investigate the effects of this compound and its metabolites on arachidonic acid metabolism []. These models help elucidate the drug's mechanism of action at the cellular level.
Q10: How is this compound quantified in biological samples?
A10: HPLC, particularly when coupled with UV detection or mass spectrometry, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.
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